molecular formula C20H25N3O5 B11158384 4-({[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid

4-({[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11158384
M. Wt: 387.4 g/mol
InChI Key: TVNOFKZNRDAYSS-UHFFFAOYSA-N
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Description

4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring a quinazoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the attachment of the butanamido group and subsequent cyclohexane carboxylic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Similar in structure but with different functional groups and applications.

    2,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo-tetrahydro structure but differs in its chemical properties and uses.

Uniqueness

4-{[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H25N3O5/c24-17(21-12-13-7-9-14(10-8-13)19(26)27)6-3-11-23-18(25)15-4-1-2-5-16(15)22-20(23)28/h1-2,4-5,13-14H,3,6-12H2,(H,21,24)(H,22,28)(H,26,27)

InChI Key

TVNOFKZNRDAYSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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